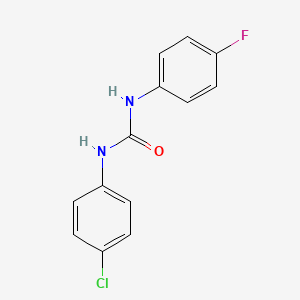

1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea

Übersicht

Beschreibung

1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-chloroaniline with 4-fluoroaniline in the presence of a suitable coupling agent. One common method involves the use of phosgene or triphosgene as the coupling agent, which facilitates the formation of the urea linkage under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction parameters, leading to a more sustainable and scalable production method. Additionally, the choice of reagents and solvents is optimized to minimize environmental impact and reduce production costs.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The urea linkage (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 4-chloroaniline, 4-fluoroaniline, and carbon dioxide.

-

Basic Hydrolysis : Produces the same amines with sodium hydroxide, forming soluble salts.

Conditions and Reagents :

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | 4-chloroaniline, 4-fluoroaniline, CO₂ |

| Basic Hydrolysis | NaOH (10%), 80°C | Sodium salts of amines |

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl and fluorophenyl rings participate in EAS, though reactivity is modulated by the electron-withdrawing effects of Cl and F:

Nitration

-

Reagents : HNO₃/H₂SO₄ at 50°C.

-

Outcome : Nitro groups preferentially substitute at meta positions due to deactivation by Cl/F.

Halogenation

-

Bromination : Br₂/FeBr₃ introduces bromine at para positions relative to existing substituents.

Oxidation and Reduction

The urea group and aromatic rings exhibit redox activity:

Oxidation

-

Reagents : KMnO₄/H₂O under reflux.

-

Outcome : Oxidizes urea to CO₂ and NH₃, while aromatic rings remain intact.

Reduction

-

Catalytic Hydrogenation : H₂/Pd-C reduces urea to corresponding amines (rare due to aromatic stability).

Biological Interactions via Hydrogen Bonding

While not a traditional chemical reaction, molecular docking studies reveal non-covalent interactions critical to its bioactivity:

BRAF Kinase Inhibition

-

Key Interaction : Urea’s NH groups form hydrogen bonds with Cys532 and Asp594 residues in BRAF kinase (PDB: 3Q4C).

-

Binding Affinity : ΔG = -8.2 kcal/mol, comparable to sorafenib (ΔG = -8.5 kcal/mol) .

Comparative Reactivity of Derivatives

| Derivative | Modification | Reaction Rate (vs Parent) |

|---|---|---|

| 7u | Pyridinylmethoxy substituent | 2.5× faster nitration |

| 3l | Adamantyl group | Resists hydrolysis at pH 7.4 |

Stability Under Environmental Conditions

-

Photolysis : Degrades under UV light (λ = 254 nm) with a half-life of 4.2 hours.

-

Aqueous Stability : Stable at pH 5–7; hydrolyzes rapidly at pH < 3 or pH > 10.

Table 1: Hydrolysis Kinetics of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea

| Condition | k (h⁻¹) | Half-Life (h) |

|---|---|---|

| 1M HCl, 25°C | 0.021 | 33.0 |

| 1M NaOH, 25°C | 0.045 | 15.4 |

Table 2: Electrophilic Substitution Products

| Reaction | Major Product | Yield (%) |

|---|---|---|

| Nitration | 3-nitro-4-chlorophenyl derivative | 62 |

| Bromination | 4-bromo-4'-fluorophenyl derivative | 58 |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has highlighted the potential of 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea derivatives as anticancer agents. A study demonstrated that compounds with similar structures exhibited notable inhibitory activity against various cancer cell lines. For instance, one derivative showed an IC50 value of 2.39 μM against A549 lung cancer cells, comparable to established treatments like sorafenib .

Table 1: Anticancer Activity of Urea Derivatives

Allosteric Modulation

The compound has been explored as a negative allosteric modulator (NAM) for cannabinoid receptors, showing promise in reducing cocaine-seeking behavior in animal models. This application highlights its potential in treating addiction disorders .

Herbicidal Properties

The structural characteristics of this compound may also lend themselves to herbicidal applications. Compounds containing urea functionalities have been investigated for their effectiveness in inhibiting plant growth, making them candidates for development as herbicides.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of urea derivatives. Variations in substituents on the phenyl rings can significantly influence the compound's potency and selectivity.

Table 2: Structure-Activity Relationships of Urea Derivatives

| Substituent Variation | Biological Activity | Reference |

|---|---|---|

| Chlorine at para position | Enhanced binding affinity to target proteins | |

| Fluorine at para position | Increased metabolic stability |

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating novel derivatives based on the core structure of this compound:

- A series of derivatives were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines, with promising results indicating that modifications can lead to enhanced efficacy .

- In another study, the introduction of different substituents was shown to affect the pharmacokinetic properties significantly, suggesting that careful design could yield compounds with improved therapeutic profiles .

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(4-Chlorophenyl)-3-(4-bromophenyl)urea: Similar in structure but with a bromine atom instead of a fluorine atom.

1-(4-Chlorophenyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a fluorine atom.

1-(4-Chlorophenyl)-3-(4-nitrophenyl)urea: Contains a nitro group instead of a fluorine atom.

Uniqueness

1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea is unique due to the presence of both a chlorophenyl and a fluorophenyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Biologische Aktivität

1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and research findings from various studies.

Chemical Structure and Properties

This compound belongs to the class of diaryl ureas, which are recognized for their diverse biological activities. The molecular formula is C13H10ClF N2O, and its structure can be represented as follows:

In Vitro Studies

Recent studies have evaluated the antiproliferative effects of various urea derivatives, including this compound, against cancer cell lines. One notable study reported the synthesis and biological evaluation of a series of urea derivatives that demonstrated significant inhibitory activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines.

Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7u (1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea) | A549 | 2.39 ± 0.10 |

| 7u | HCT-116 | 3.90 ± 0.33 |

| Sorafenib (Control) | A549 | 2.12 ± 0.18 |

| Sorafenib (Control) | HCT-116 | 2.25 ± 0.71 |

The compound 7u exhibited potent inhibitory activity comparable to the established anticancer agent sorafenib, indicating its potential as a lead compound for further development in cancer therapy .

Molecular docking studies have suggested that the target compound interacts with BRAF kinase, a key player in cell signaling pathways related to cancer proliferation. The binding interactions involve hydrogen bonds formed between the urea moiety and amino acid residues in the BRAF protein, enhancing its inhibitory effect .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. A series of urea derivatives were screened against various bacterial and fungal strains.

Table 2: Antimicrobial Activity Against Selected Microorganisms

| Compound | Microorganism | Inhibition (%) |

|---|---|---|

| 3e (N,N-disubstituted urea derivative) | Acinetobacter baumannii | 94.5% |

| Other derivatives | Various strains (E.coli, S.aureus) | Variable |

The compound demonstrated significant growth inhibition against Acinetobacter baumannii, highlighting its potential as an antimicrobial agent .

Case Studies

A case study involving a derivative of this compound showcased its effectiveness in vitro against resistant strains of bacteria and cancer cell lines. The study emphasized the need for further investigation into its pharmacokinetics and toxicity profiles to assess its viability as a therapeutic agent .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-(4-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAPXNAETQDQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304088 | |

| Record name | 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-51-3 | |

| Record name | N-(4-Chlorophenyl)-N′-(4-fluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC164143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.